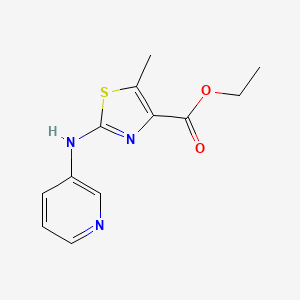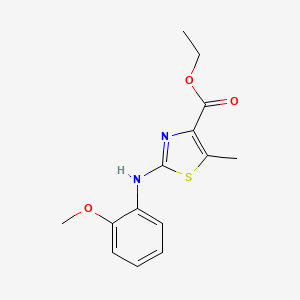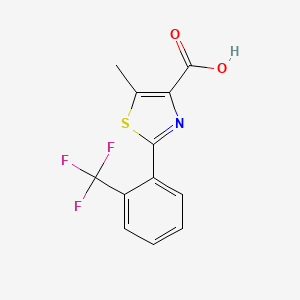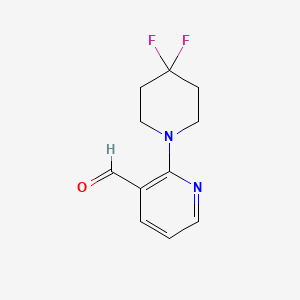
2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde
概要
説明
2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide and is known to exhibit potent pharmacological effects.
作用機序
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment option for diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde in lab experiments is its potent pharmacological effects. This compound has been shown to exhibit strong anti-inflammatory, anti-tumor, and anti-viral activities, making it a valuable tool for studying these pathways. Additionally, the synthesis method for this compound is relatively simple and yields a high purity product.
However, one limitation of using 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the synthesis method for this compound could be further optimized to improve yield and purity.
科学的研究の応用
2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment option for diabetes.
特性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-11(13)3-6-15(7-4-11)10-9(8-16)2-1-5-14-10/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMRQRRLMRLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



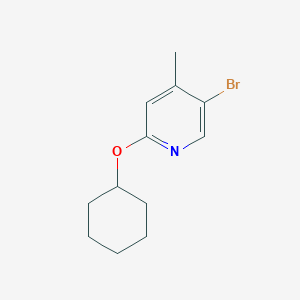
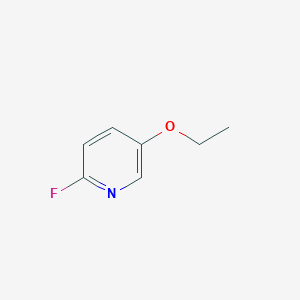
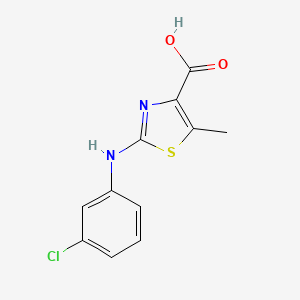
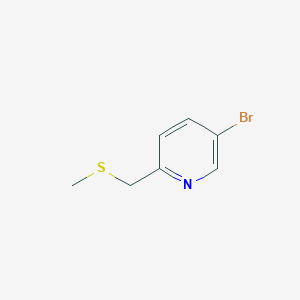
![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1411953.png)

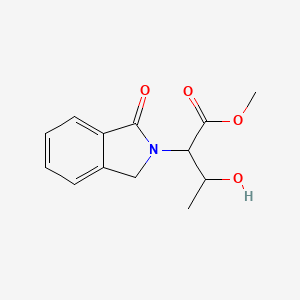
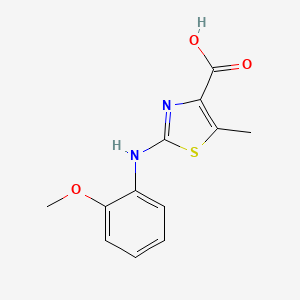
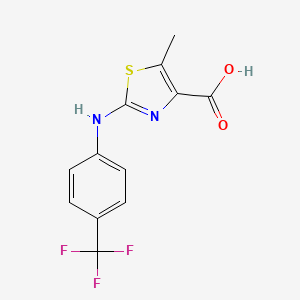
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1411961.png)
amine](/img/structure/B1411962.png)
